(4-Methoxybutyl)cyclohexane
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Overview
Description
(4-Methoxybutyl)cyclohexane is an organic compound with the molecular formula C11H22O It is a derivative of cyclohexane, where a methoxybutyl group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxybutyl)cyclohexane typically involves the reaction of cyclohexane with 4-methoxybutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to minimize side reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxybutyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
Chemistry
In chemistry, (4-Methoxybutyl)cyclohexane is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a valuable compound for drug discovery and development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of (4-Methoxybutyl)cyclohexane involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclohexane ring provides structural stability, allowing the compound to interact with various pathways and targets .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: The parent compound, lacking the methoxybutyl group.
Methoxycyclohexane: A simpler derivative with only a methoxy group attached to the cyclohexane ring.
Butylcyclohexane: A derivative with a butyl group instead of a methoxybutyl group
Uniqueness
(4-Methoxybutyl)cyclohexane is unique due to the presence of both a methoxy and a butyl group. This combination imparts distinct chemical properties, such as increased solubility and reactivity, compared to its simpler counterparts. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
58070-68-1 |
---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
4-methoxybutylcyclohexane |
InChI |
InChI=1S/C11H22O/c1-12-10-6-5-9-11-7-3-2-4-8-11/h11H,2-10H2,1H3 |
InChI Key |
RJODNIAWMUBVRK-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCC1CCCCC1 |
Origin of Product |
United States |
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